2-(Allyloxy)benzyl Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

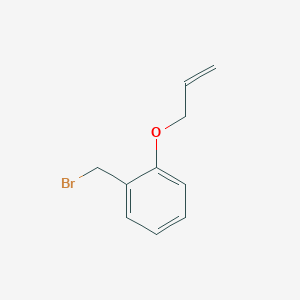

2-(Allyloxy)benzyl Bromide is a chemical compound with the CAS Number: 319918-15-5 . Its IUPAC name is 1-(allyloxy)-2-(bromomethyl)benzene . It has a molecular weight of 227.1 and is typically stored in a refrigerator . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a radical chain mechanism . This process starts with the homolytic cleavage of bromine molecules by light to produce bromine radicals . One bromine radical removes an allylic hydrogen of the alkene molecule, generating a radical intermediate that is stabilized by resonance . This intermediate radical then reacts with a Br2 molecule to generate the allylic bromide product and regenerate the bromine radical .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.1 . The compound is typically stored in a refrigerator .Scientific Research Applications

Enantioselective Reactions

- Asymmetric Michael Reactions : 2-(Allyloxy)benzyl Bromide has been used as an effective organocatalyst in asymmetric Michael reactions. These reactions involve thiols and various α,β-unsaturated compounds to produce optically active sulphides with high enantiomeric excess (91–100% ee) and yields (up to >98%) (Kalaria, Avalani, & Raval, 2016).

Cross-Coupling Reactions

- Selective Stille Cross-Coupling : The compound has been involved in the Stille cross-coupling of benzylic and allylic bromides using a specific palladium precatalyst. This process did not require additional solvents or ligands, highlighting its efficiency and selectivity (Crawforth, Fairlamb, & Taylor, 2004).

Bond Dissociation Studies

- C-Br Bond Dissociation Energy : Research on the pyrolysis of organic bromides, including this compound, has been conducted to determine the C-Br bond dissociation energies. This is important for understanding the mechanisms of decomposition and reactivity of these compounds (Szwarc, Ghosh, & Sehon, 1950).

Photochemical Reactions

- Photostimulated Reactions : Studies have shown the use of this compound in photostimulated reactions to produce various reduced and cyclized products. This demonstrates its potential in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).

Synthesis of Conjugated Imines

- Synthesis of Conjugated Imines : The compound has been used in the presence of indium(I) iodide under sonication for the synthesis of conjugated imines, involving exclusive addition of the allyl/benzyl group to the C N moiety (Ranu & Das, 2004).

Reductive Radical Cyclization

- Radical Cyclization Reactions : this compound has been utilized in reductive radical cyclization reactions under single-electron-transfer processes. This is significant for the synthesis of various organic compounds (Li et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(Allyloxy)benzyl Bromide are benzylic and allylic positions in organic compounds . These positions are particularly reactive due to their unique chemical properties, making them ideal targets for the bromination process .

Mode of Action

This compound interacts with its targets through a process known as bromination . This involves the replacement of a hydrogen atom at the benzylic or allylic position with a bromine atom . The bromination process is facilitated by the presence of N-bromosuccinimide (NBS), a reagent that produces low concentrations of bromine .

Biochemical Pathways

The bromination process affects various biochemical pathways. For instance, the bromination of alkylbenzenes leads to the formation of benzylic halides, which can undergo further reactions to form a variety of other compounds . Similarly, the bromination of alkenes at the allylic position can lead to the formation of allylic halides .

Result of Action

The bromination process results in the formation of benzylic and allylic halides . These compounds are highly reactive and can participate in a variety of chemical reactions, leading to the formation of a wide range of other compounds .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 2-(Allyloxy)benzyl Bromide, typically react via an SN1 pathway, which involves a resonance-stabilized carbocation .

Cellular Effects

Benzylic compounds are known to participate in various biochemical reactions, which can influence cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under refrigeration .

Metabolic Pathways

Benzylic compounds are known to participate in various biochemical reactions, which can influence metabolic pathways .

Properties

IUPAC Name |

1-(bromomethyl)-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKNGMMYQMREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)

![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)